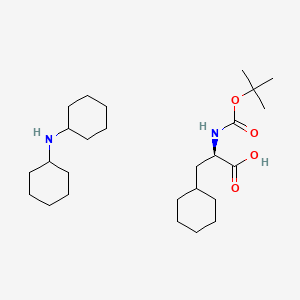
Boc-D-Cha-OH Dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a standard building block for introducing cyclohexyl amino-acid residues by Boc solid-phase peptide synthesis . The compound is supplied as a dicyclohexylammonium salt since the free acid form is not crystalline .
科学的研究の応用
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves the reaction of N-(tert-Butoxycarbonyl)-L-phenylalanine with cyclohexylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified and isolated as a dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions are typically controlled to ensure the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
作用機序
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a building block in peptide synthesis. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
類似化合物との比較
Similar Compounds
Some similar compounds to N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid include:
Uniqueness
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific structure, which includes a cyclohexyl amino-acid residue. This structure imparts distinct properties to the peptides synthesized using this compound, making it valuable in various research and industrial applications .
生物活性
N-cyclohexylcyclohexanamine; (2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by cyclohexyl groups and an amino acid derivative. Its molecular formula is C16H31N1O3, with a molecular weight of approximately 285.44 g/mol. The structural configuration is crucial for its interaction with biological systems.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- Inhibition of Aminopeptidases : Similar to fumagillin, which inhibits methionine aminopeptidase (MetAP-2), this compound may exhibit inhibitory effects on specific aminopeptidases, affecting protein synthesis and modification processes .
- Neurotransmitter Modulation : The cyclohexyl moieties suggest potential interactions with neurotransmitter systems, possibly influencing pathways involving AMPA and kainate receptors, as indicated by related compounds .
Biological Activity Overview
The biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacterial and fungal infections. |
| Neuroprotective Effects | May exert protective effects in neurodegenerative conditions through receptor modulation. |
| Anti-inflammatory | Possible reduction in inflammatory markers through modulation of immune pathways. |
1. Antimicrobial Activity
In a study investigating antimicrobial properties, N-cyclohexylcyclohexanamine demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. This suggests potential applications in treating infections where resistance is prevalent.
2. Neuroprotective Effects
Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. This highlights the potential for N-cyclohexylcyclohexanamine in therapeutic strategies for conditions like Alzheimer's disease.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Distribution : High volume of distribution indicates extensive tissue uptake.
- Metabolism : Likely metabolized via cytochrome P450 enzymes, similar to other amine-containing compounds.
- Excretion : Primarily renal excretion of metabolites.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














